Daphmacropodine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

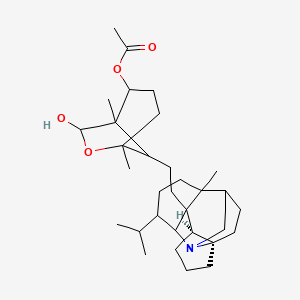

IUPAC Name |

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24-,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMEBFUPVLRNE-ULZSQJEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Daphmacropodine from Daphniphyllum macropodum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Daphniphyllum is a rich source of structurally complex and biologically intriguing alkaloids. Among these, daphmacropodine (B8099199), a C32 polycyclic alkaloid, stands as a notable example. First described in the early 1970s, its intricate architecture is characteristic of the unique natural products synthesized by Daphniphyllum macropodum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data available in the scientific literature. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Characterization

This compound was first isolated from the bark and leaves of Daphniphyllum macropodum Miq.[1]. The initial structural elucidation was reported by T. Nakano, M. Hasegawa, and Y. Saeki in 1973[2]. Their work established the molecular formula of this compound as C32H51NO4 and provided key physicochemical properties that are summarized in the table below. A crucial step in its structural determination was the chemical conversion of this compound to daphmacrine, a related alkaloid of known structure, through mild alkaline hydrolysis to a deacetyl derivative followed by Jones oxidation[1].

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C32H51NO4 | [1] |

| Molecular Weight | 513.75 g/mol | Inferred from formula |

| Melting Point | 214 °C | [1] |

| Optical Rotation ([α]D) | +4.9° | [1] |

| CAS Number | 39729-21-0 | [3][4] |

Experimental Protocols

While the original 1973 publication provides the definitive structural characterization of this compound, it is important to note that detailed, step-by-step isolation protocols from that era are often less descriptive than modern standards. The following protocol is a representative, generalized procedure for the isolation of Daphniphyllum alkaloids, including this compound, based on common practices reported in the literature for this class of compounds.

Plant Material Collection and Preparation

-

Collection: The bark and leaves of Daphniphyllum macropodum are collected. The collection season and specific plant part may influence the yield of this compound.

-

Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then coarsely pulverized using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature for several days. Alternatively, a Soxhlet apparatus can be used for a more rapid and efficient extraction.

-

Concentration: The resulting hydroalcoholic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification and Defatting: The crude extract is suspended in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid. This acidic solution is then washed with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, pigments, and other neutral compounds.

-

Basification and Extraction: The acidic aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 9-10 with an aqueous solution of ammonia (B1221849) or sodium carbonate. The free alkaloids are then extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane.

-

Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.

-

Elution Gradient: A gradient elution system is employed, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.

Biological Activity

The biological activities of many Daphniphyllum alkaloids have been a subject of scientific inquiry, with reports of cytotoxic, anti-inflammatory, and other pharmacological effects. However, specific studies on the biological activity and potential signaling pathways of this compound are limited in the publicly available literature. One commercial supplier of natural products notes that this compound has shown potent antioxidant activity against H2O2-induced impairment in PC12 cells at a concentration of 2.0 µM[4]. Further research is needed to validate this finding and to explore the broader pharmacological profile of this alkaloid.

Reported Biological Activity of this compound

| Activity | Assay Details | Concentration | Reference |

| Antioxidant | Protection against H2O2-induced impairment in PC12 cells | 2.0 µM | [4] |

Structural Elucidation and Chemical Conversion

The structural determination of this compound relied on spectroscopic methods available in the 1970s, complemented by chemical derivatization. A key piece of evidence was its conversion to daphmacrine, which had a known structure. This transformation confirmed the core skeleton of this compound.

Conclusion

This compound represents a fascinating member of the Daphniphyllum alkaloid family. While its initial discovery and structural elucidation laid a solid foundation, there remain significant opportunities for further research. A more detailed investigation into its isolation using modern chromatographic techniques could lead to optimized yields and purity. Furthermore, a thorough examination of its biological activities and the underlying signaling pathways is warranted to fully understand its therapeutic potential. This guide provides a summary of the current knowledge and a framework for future investigations into this compelling natural product.

References

- 1. Alkaloids Unclassified of Unknown Structure I?.: - Chapter | PDF | Chemical Compounds | Acetic Acid [scribd.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Category of chemicals: Alkaloid - chemBlink [chemblink.com]

- 4. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Daphmacropodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphmacropodine, a member of the complex family of Daphniphyllum alkaloids, presents a formidable challenge in the realm of natural product biosynthesis. These alkaloids, isolated from plants of the Daphniphyllum genus, possess intricate, polycyclic cage-like structures that have captivated chemists for decades. While the complete biosynthetic pathway of this compound remains largely unelucidated, significant progress in understanding the general biosynthetic strategy for Daphniphyllum alkaloids, primarily through biomimetic synthesis and the study of related terpenoid pathways, has provided a foundational framework. This technical guide synthesizes the current understanding of the proposed biosynthetic pathway leading to the core structure of this compound and related alkaloids, outlines the key classes of enzymes likely involved, and details the experimental methodologies being employed to unravel this complex biochemical puzzle. The information presented herein is based on postulated pathways and biomimetic studies, as a definitive, experimentally validated pathway is yet to be established.

Proposed Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids, including this compound, is believed to originate from the ubiquitous terpenoid pathway, specifically from the C30 precursor, squalene (B77637).[1][2] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic polycyclic core.

From Squalene to a Putative Pentacyclic Intermediate

The initial steps of the pathway are thought to mirror the general biosynthesis of triterpenoids. The linear squalene molecule undergoes an epoxidation to form 2,3-oxidosqualene (B107256). This is followed by a series of cyclization reactions, likely catalyzed by a triterpene cyclase (TTC), to form a polycyclic carbocation.[2] Heathcock and co-workers have proposed an elegant polycyclization cascade that converts a squalene derivative into proto-daphniphylline, a putative biogenetic ancestor for the entire family of Daphniphyllum alkaloids.[3][4] This proposed cascade involves key chemical transformations such as intramolecular Diels-Alder and ene-like reactions to assemble the intricate pentacyclic core.[1][4]

Formation of the this compound Core Structure

Further skeletal rearrangements and modifications of the proto-daphniphylline intermediate are hypothesized to lead to the diverse array of Daphniphyllum alkaloid skeletons, including that of this compound. The precise sequence of these events and the enzymes that catalyze them are currently unknown. The structural diversity within this alkaloid family suggests a divergent pathway from a common intermediate.

The following diagram illustrates the proposed initial steps in the biosynthesis of the core structure of Daphniphyllum alkaloids.

Caption: Proposed biosynthetic pathway from squalene to the core structure of this compound.

Key Enzymes and Their Putative Roles

While specific enzymes for the biosynthesis of this compound have not yet been fully characterized, based on the proposed pathway and knowledge from other plant terpenoid biosynthetic pathways, several key enzyme classes are expected to be involved.

-

Squalene Epoxidase: This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the universal precursor for triterpenoid (B12794562) biosynthesis.

-

Triterpene Cyclases (TTCs) / Oxidosqualene Cyclases (OSCs): These enzymes are crucial for catalyzing the intricate cyclization of 2,3-oxidosqualene to form the initial polycyclic carbon skeleton.[2] The diversity of Daphniphyllum alkaloid backbones suggests the presence of multiple, specialized TTCs.

-

Cytochrome P450 Monooxygenases (P450s): P450s are a large family of enzymes known to be involved in the modification of terpenoid scaffolds through hydroxylation, oxidation, and other reactions. They are likely responsible for the subsequent tailoring of the initial polycyclic core to generate the final structure of this compound.

-

Transferases: Various transferases, such as methyltransferases and acetyltransferases, may be involved in the final decorative steps of the pathway.

Research has identified key rate-limiting enzymes in the upstream methylerythritol phosphate (B84403) (MEP) pathway, which provides the precursors for isoprenoids, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[2]

Quantitative Data

As of the current state of research, there is a notable absence of quantitative data regarding the biosynthesis of this compound. Key metrics such as enzyme kinetics, reaction yields, and in planta metabolite concentrations have not been reported in the scientific literature. The following table highlights the areas where quantitative data is needed.

| Data Category | Parameter | Status |

| Enzyme Kinetics | Km, kcat for key biosynthetic enzymes | Not Determined |

| Metabolite Concentrations | In planta concentrations of biosynthetic intermediates | Not Determined |

| Pathway Flux | Rate of this compound biosynthesis in vivo | Not Determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of modern molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments that are being and will be employed in this research area.

Identification of Candidate Genes

-

Transcriptome Sequencing: High-throughput RNA sequencing (RNA-seq) of Daphniphyllum tissues known to accumulate this compound (e.g., epidermis) can identify candidate genes for biosynthetic enzymes (TTCs, P450s, etc.) by comparing gene expression levels across different tissues.[5][6]

-

Homology-Based Cloning: Degenerate primers designed from conserved regions of known terpenoid biosynthetic enzymes can be used to amplify and clone candidate genes from Daphniphyllum cDNA.

Functional Characterization of Enzymes

-

Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). The host is then supplied with a putative substrate (e.g., 2,3-oxidosqualene for a TTC), and the products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the function of the enzyme.[2]

-

In Vitro Enzyme Assays: Recombinant enzymes are purified from the heterologous host, and their activity is assayed in vitro with the putative substrate. This allows for the determination of enzyme kinetics.

In Planta Gene Function Validation

-

Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence the expression of a candidate gene in Daphniphyllum plants. A reduction in the accumulation of this compound or an intermediate in the silenced plants would provide evidence for the gene's involvement in the pathway.

-

CRISPR/Cas9-mediated Gene Editing: For stable knockout or modification of candidate genes, CRISPR/Cas9 technology can be employed to create mutant plant lines.

The following diagram illustrates a general experimental workflow for the discovery and characterization of biosynthetic enzymes.

Caption: Experimental workflow for identifying and characterizing biosynthetic pathway genes.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway represents a significant scientific challenge with substantial rewards. A thorough understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable Daphniphyllum alkaloids. This would enable further investigation of their pharmacological properties and potential development as therapeutic agents. The continued application of multi-omics approaches, coupled with synthetic biology tools, will be instrumental in mapping out this intricate biochemical journey.

References

- 1. old.iupac.org [old.iupac.org]

- 2. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Daphmacropodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a naturally occurring alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum. This complex molecule belongs to the Daphniphyllum alkaloids, a diverse group of compounds known for their intricate polycyclic structures and significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological effects, to support ongoing research and drug development efforts.

Physical and Chemical Properties

This compound possesses a unique and complex molecular architecture, which dictates its physicochemical characteristics. The fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |

| Molecular Weight | 513.75 g/mol | [1][2] |

| Appearance | White crystalline powder | |

| Melting Point | 214-215 °C | |

| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone. | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum of this compound is complex due to the large number of protons in varied chemical environments. Key signals would include those for methyl groups, methine protons on the polycyclic core, and protons adjacent to the nitrogen and oxygen atoms.

-

¹³C-NMR: The carbon NMR spectrum would reveal 32 distinct carbon signals, corresponding to the molecular formula. The chemical shifts would indicate the presence of aliphatic carbons, carbons bonded to heteroatoms (C-N and C-O), and potentially carbonyl or olefinic carbons depending on the specific analogue.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments provides valuable information about the connectivity of the molecule, revealing characteristic losses of functional groups and fragmentation of the polycyclic skeleton.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching vibrations (around 3400 cm⁻¹) from hydroxyl groups.

-

C-H stretching vibrations (around 2850-3000 cm⁻¹) for the aliphatic framework.

-

C=O stretching vibrations (around 1700-1750 cm⁻¹) if a carbonyl group is present in the specific analogue.

-

C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, including its absolute stereochemistry. This technique provides precise bond lengths, bond angles, and torsional angles, which are essential for understanding its biological activity and for computational modeling studies.

Biological Activities and Signaling Pathways

This compound and other related Daphniphyllum alkaloids have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being the most prominent. Additionally, reports indicate potential antibacterial and pesticidal properties.

Cytotoxic Activity

Daphniphyllum alkaloids, including this compound, have been shown to inhibit the proliferation of several human cancer cell lines. The exact molecular mechanisms underlying this cytotoxicity are still under investigation. However, preliminary studies on related alkaloids suggest potential involvement of apoptosis-inducing pathways. The complex structure of these alkaloids may allow them to interact with multiple cellular targets.

A simplified representation of a potential cytotoxic signaling pathway is depicted below.

Caption: Potential mechanism of this compound-induced cytotoxicity.

Antibacterial Activity

The antibacterial properties of this compound are less well-characterized than its cytotoxic effects. The mechanism of action could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further studies are required to elucidate the specific targets and pathways.

Experimental Protocols

Isolation of this compound from Daphniphyllum macropodum

The following is a general workflow for the isolation and purification of this compound.

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the fresh leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for several days, with occasional shaking. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction for Alkaloids:

-

Suspend the crude extract in 5% aqueous hydrochloric acid.

-

Partition the acidic solution with ethyl acetate to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with Dragendorff's reagent.

-

-

Final Purification: Combine the fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of this compound: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the area of oncology. Its complex structure and potent biological activities make it a compelling target for further investigation. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its isolation and biological evaluation. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its potential as a drug lead.

References

Solubility Profile of Daphmacropodine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including extraction, purification, formulation development, and analytical method development. This technical guide provides an overview of the known solubility characteristics of this compound, a general experimental protocol for quantitative solubility determination, and a workflow for this process.

Qualitative Solubility

This compound has been reported to be soluble in a range of common organic solvents. Qualitative data indicates its solubility in:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

For enhanced dissolution, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath. Stock solutions, when properly stored at or below -20°C, can remain stable for several months.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) | Hypothetical Molar Solubility (mol/L) |

| Chloroform | 25 | 25.8 | 0.050 |

| 40 | 41.2 | 0.080 | |

| Dichloromethane | 25 | 30.9 | 0.060 |

| 40 | 51.5 | 0.100 | |

| Ethyl Acetate | 25 | 10.3 | 0.020 |

| 40 | 18.0 | 0.035 | |

| Acetone | 25 | 15.4 | 0.030 |

| 40 | 28.3 | 0.055 | |

| DMSO | 25 | 51.5 | 0.100 |

| 40 | 82.4 | 0.160 |

Note: The molecular weight of this compound (C₃₂H₅₁NO₄) is approximately 513.75 g/mol .

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in organic solvents, adapted from the widely used shake-flask method.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the dissolved this compound from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of this compound based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The result can be expressed in mg/mL or converted to mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Preliminary Biological Activity Screening of Daphmacropodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphmacropodine is a member of the extensive family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are renowned for their complex and varied molecular architectures, which have attracted considerable interest from synthetic chemists and pharmacologists alike. The intricate structures of Daphniphyllum alkaloids suggest a potential for a wide range of biological activities. While comprehensive biological screening of every member of this family is an ongoing effort, this guide provides a framework for the preliminary assessment of the biological activities of this compound, focusing on its potential anti-tumor, anti-inflammatory, and neuroprotective properties. This document outlines standard experimental protocols, data presentation formats, and potential signaling pathways that may be modulated by this class of compounds.

Anti-Tumor Activity Screening

The cytotoxic potential of novel natural products is a primary focus in the search for new anticancer agents. The screening of this compound for anti-tumor activity would typically involve in vitro assays against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays are commonly summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific IC50 values for this compound are not widely reported in publicly available literature, a hypothetical data table is presented below for illustrative purposes. One study on daphnillonin A, a highly rearranged Daphniphyllum alkaloid, showed moderate cytotoxicity against HeLa cells with an IC50 of approximately 3.89 μM[1]. However, it is important to note that another study assessing several other Daphniphyllum alkaloids in three cellular models reported no significant bioactivity[1].

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | >100 | 1.5 |

| A549 | Lung Carcinoma | >100 | 2.1 |

| HeLa | Cervical Carcinoma | 3.89 (Daphnillonin A) | 0.8 |

| HepG2 | Hepatocellular Carcinoma | >100 | 1.2 |

Note: The IC50 values for this compound are hypothetical pending experimental validation. The value for Daphnillonin A is included for context within the Daphniphyllum alkaloid family.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Doxorubicin (positive control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Mandatory Visualization: Anti-Tumor Screening Workflow

Caption: Workflow for in vitro anti-tumor activity screening using the MTT assay.

Anti-Inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Natural products are a rich source of potential anti-inflammatory agents. The evaluation of this compound's anti-inflammatory properties can be initiated using in vivo models.

Data Presentation: Inhibition of Inflammation

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key parameter.

| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) ± SD | Inhibition (%) |

| Control (Vehicle) | - | 0.85 ± 0.08 | - |

| This compound | 25 | 0.65 ± 0.06 | 23.5 |

| This compound | 50 | 0.48 ± 0.05 | 43.5 |

| Indomethacin (Positive Control) | 10 | 0.32 ± 0.04 | 62.4 |

Note: The data presented are hypothetical and serve as an example of expected results.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

-

Male Wistar rats (180-220 g)

Materials:

-

This compound

-

Indomethacin (positive control)

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer this compound, vehicle, or Indomethacin orally or intraperitoneally.

-

Carrageenan Injection: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume (edema) for each group. The percentage of inhibition is calculated using the formula: (1 - (Vt/Vc)) * 100, where Vt is the average increase in paw volume in the treated group and Vc is the average increase in paw volume in the control group.

Mandatory Visualization: Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific effects of this compound on these pathways are yet to be elucidated, a general diagram of these pathways is presented.

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Neuroprotective Activity Screening

Neurodegenerative diseases represent a significant unmet medical need. Natural products are a promising source for the discovery of neuroprotective agents. The initial screening of this compound for neuroprotective effects can be conducted using in vitro models of neuronal cell death.

Data Presentation: Neuroprotection Assay

An in vitro model using neuronal cells challenged with a neurotoxin can provide quantitative data on the neuroprotective capacity of a compound.

| Treatment Group | Concentration (µM) | Cell Viability (%) ± SD |

| Control (Untreated) | - | 100 ± 5.2 |

| Neurotoxin (e.g., MPP+) | - | 45 ± 4.1 |

| This compound + Neurotoxin | 1 | 55 ± 3.8 |

| This compound + Neurotoxin | 10 | 72 ± 4.5 |

| This compound + Neurotoxin | 50 | 85 ± 3.9 |

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocol: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is commonly used to induce Parkinson's disease-like pathology in cellular models.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

This compound

-

MPP+ iodide

-

Complete cell culture medium

-

Reagents for a cell viability assay (e.g., MTT or LDH assay)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in complete medium. For differentiation, cells can be treated with retinoic acid.

-

Pre-treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Neurotoxin Challenge: Add MPP+ to the wells to a final concentration that induces approximately 50% cell death (e.g., 1-2 mM) and incubate for 24-48 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a suitable method like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Mandatory Visualization: Neuroprotective Signaling Pathways

Neuroprotection by natural compounds often involves the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of pro-apoptotic pathways.

Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for anti-tumor, anti-inflammatory, and neuroprotective activities are standard methodologies in preclinical drug discovery. The provided data tables and signaling pathway diagrams serve as templates for organizing and interpreting experimental results. It is crucial to emphasize that the biological activities and mechanisms of action of this compound are largely underexplored. Therefore, the information presented herein should be considered a starting point for rigorous scientific investigation. Further in-depth studies are required to fully elucidate the pharmacological profile of this intriguing Daphniphyllum alkaloid and to determine its potential as a therapeutic agent.

References

Initial In Vitro Studies on Daphmacropodine's Effects: A Review of a Sparsely Explored Compound

For Researchers, Scientists, and Drug Development Professionals

Foreword

Daphmacropodine, a natural alkaloid, presents a frontier in pharmacological research. Despite the vast potential held within natural products for therapeutic innovation, the in vitro effects of this compound remain largely uncharacterized in publicly available scientific literature. This technical guide aims to address the current landscape of research surrounding this compound. However, a comprehensive search of scientific databases reveals a significant scarcity of initial in vitro studies detailing its specific biological activities.

This document will, therefore, serve a dual purpose: to transparently communicate the current knowledge gap and to provide a foundational framework for researchers initiating studies on this compound. The absence of substantial data necessitates a speculative and forward-looking approach, outlining the standard experimental designs and methodologies that would be crucial in elucidating the compound's in vitro profile.

Current State of Research: A Notable Absence of Data

As of late 2025, dedicated in vitro studies on the effects of this compound are not readily found in peer-reviewed scientific journals. Searches for its anti-cancer, anti-inflammatory, neuroprotective, or other biological activities have yielded no specific quantitative data, detailed experimental protocols, or elucidated signaling pathways. This presents a significant opportunity for novel research in the field of natural product pharmacology.

Proposed Framework for Initial In Vitro Evaluation

Given the lack of existing data, this section outlines a standard and robust approach for conducting the initial in vitro evaluation of this compound. This framework is designed to be a comprehensive starting point for researchers, encompassing essential assays and methodologies.

General Experimental Workflow

A logical workflow is critical for systematically characterizing the in vitro effects of a novel compound like this compound. The following diagram illustrates a proposed experimental pipeline.

Caption: Proposed workflow for the initial in vitro evaluation of this compound.

Key Experimental Protocols

Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for designing subsequent experiments.

Methodology (MTT Assay):

-

Cell Seeding: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Objective: To assess the potential anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology (Griess Assay):

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only control.

Hypothetical Signaling Pathways for Investigation

Based on the activities of other structurally related alkaloids, several signaling pathways could be hypothesized as potential targets of this compound. Future research should aim to investigate these pathways.

Potential Anti-Cancer Signaling Pathway

Should this compound exhibit anti-proliferative effects, investigating its impact on key cancer-related signaling pathways would be a logical next step.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.

Potential Anti-Inflammatory Signaling Pathway

If this compound demonstrates anti-inflammatory properties, its effect on the NF-κB signaling pathway, a central regulator of inflammation, should be examined.

Caption: Hypothetical NF-κB signaling pathway as a potential target for this compound's anti-inflammatory effects.

Data Presentation: A Template for Future Findings

To facilitate clear and comparative analysis of future experimental data, the following table structures are recommended.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | Breast Cancer | Data | Data | Data |

| e.g., A549 | Lung Cancer | Data | Data | Data |

| e.g., HEK293 | Normal Kidney | Data | Data | Data |

Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control | - | Data | - |

| LPS (1 µg/mL) | - | Data | 0 |

| This compound + LPS | e.g., 1 | Data | Data |

| This compound + LPS | e.g., 10 | Data | Data |

| This compound + LPS | e.g., 50 | Data | Data |

Conclusion

The study of this compound is in its infancy, with a clear need for foundational in vitro research to uncover its potential therapeutic value. This guide provides a comprehensive roadmap for researchers to begin this exploration. By systematically applying the outlined experimental workflows and protocols, the scientific community can begin to build the necessary body of knowledge to understand the effects of this intriguing natural compound. The templates for data presentation and the hypothetical signaling pathways offer a structured approach to not only generating but also interpreting and communicating future findings in a clear and impactful manner. The path to understanding this compound is open, and the potential for discovery is significant.

Daphmacropodine: A Technical Guide on its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphmacropodine is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate and unique polycyclic structures, which have attracted considerable interest from both synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, alongside detailed methodologies for its isolation and characterization. While specific quantitative data on this compound remains limited in publicly available literature, this guide consolidates the existing knowledge on its botanical origins and provides a framework for its extraction and analysis based on established protocols for related compounds.

Natural Sources and Abundance

This compound is a naturally occurring alkaloid found within the plant species Daphniphyllum macropodum .[1][2][3][4][5] This plant, belonging to the family Daphniphyllaceae, is the primary and currently only documented natural source of this specific compound. Various parts of Daphniphyllum macropodum, including the fruits, stem bark, and leaves, have been investigated and found to contain a rich diversity of Daphniphyllum alkaloids.[1][2][3][4][5]

While numerous studies have successfully isolated and characterized a wide array of alkaloids from D. macropodum, specific quantitative data on the abundance or yield of this compound from the plant material is not extensively reported in the available scientific literature. The concentration of secondary metabolites like this compound in plants can be influenced by various factors such as geographical location, season of harvest, and the specific plant tissue being analyzed.

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Plant Part | Isolated Alkaloid(s) | Reference |

| Daphniphyllum macropodum | Fruits, Stem Bark, Leaves | This compound and other Daphniphyllum alkaloids | [1][2][3][4][5] |

Experimental Protocols

A standardized, universally adopted protocol for the isolation and quantification of this compound has not been explicitly detailed in the literature. However, based on the established methods for the separation of Daphniphyllum alkaloids, a general experimental workflow can be outlined.

General Isolation and Purification of Daphniphyllum Alkaloids

The isolation of Daphniphyllum alkaloids, including this compound, typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation.

2.1.1. Extraction

-

Sample Preparation: The air-dried and powdered plant material (e.g., fruits, leaves, or stem bark of Daphniphyllum macropodum) is subjected to extraction.

-

Solvent Extraction: The powdered material is typically extracted exhaustively with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Partitioning

-

Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Removal of Neutral and Acidic Impurities: The acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.

-

Basification: The acidic aqueous layer containing the protonated alkaloids is made alkaline (e.g., with NH4OH or Na2CO3) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Alkaloids: The free alkaloids are then extracted from the aqueous solution using an organic solvent such as chloroform (B151607) or dichloromethane.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.

2.1.3. Chromatographic Separation

The crude alkaloid mixture is a complex combination of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of individual alkaloids like this compound.

-

Column Chromatography: The crude alkaloid mixture is typically subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, often using solvent mixtures such as chloroform-methanol or petroleum ether-acetone, is employed to separate the alkaloids into different fractions.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing mixtures of alkaloids can be further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure this compound, preparative or semi-preparative HPLC is often utilized. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with additives like formic acid or trifluoroacetic acid) is commonly used.

Quantification

Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Standard Preparation: A pure reference standard of this compound is required for accurate quantification. A series of standard solutions of known concentrations are prepared.

-

Sample Preparation: A known amount of the dried plant material is extracted using a validated procedure to ensure complete extraction of the analyte. The extract is then filtered and appropriately diluted for HPLC analysis.

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (containing an acid modifier like 0.1% formic acid). The specific gradient and flow rate need to be optimized for optimal separation.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance, or MS detection for higher selectivity and sensitivity.

-

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Quantification: The sample extract is injected, and the peak area corresponding to this compound is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound or its precise mechanism of action at a molecular level. The biological activities of many Daphniphyllum alkaloids are still under investigation.

The following diagram illustrates a generalized workflow for the isolation and identification of this compound from its natural source.

Caption: Generalized workflow for the isolation and identification of this compound.

Conclusion

This compound stands as an intriguing example of the structural complexity found within the Daphniphyllum alkaloids. While its primary natural source, Daphniphyllum macropodum, is well-established, a significant gap exists in the literature concerning its quantitative abundance and specific, validated protocols for its isolation and quantification. Furthermore, its biological activities and potential molecular targets remain largely unexplored. This guide provides a foundational understanding based on the available data and offers a generalized framework for researchers to approach the study of this complex natural product. Future research focusing on quantitative analysis, bioactivity screening, and mechanistic studies is crucial to fully unlock the potential of this compound in drug discovery and development.

References

- 1. Alkaloids from Daphniphyllum oldhami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 5. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for the Identification of Daphmacropodine and Related Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the identification and characterization of Daphmacropodine and its closely related Daphniphyllum alkaloids. Due to the limited availability of publicly accessible, detailed NMR data for this compound itself, this guide utilizes the comprehensive spectroscopic data of Daphmacrodin A, a structurally related daphnicyclidin-type alkaloid isolated from the same plant species, Daphniphyllum macropodum, as a representative example.

Data Presentation: Spectroscopic Data for Daphmacrodin A

The structural elucidation of Daphniphyllum alkaloids like Daphmacrodin A is heavily reliant on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Daphmacrodin A, as reported in the literature.[1]

Table 1: ¹H NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2 | 2.86 | m | |

| 4 | br. s | ||

| 6 | 2.80 | m | |

| 7 | 2.37 | m | |

| 7 | 1.88 | m | |

| 11 | 2.63 | m | |

| 11 | 2.37 | dd | 18.5, 6.5 |

| 12 | 2.02 | m | |

| 12 | 1.39 | m | |

| 16 | 2.65 | m | |

| 18 | 2.42 | m | |

| 19 | 4.00 | dd | 14.0, 7.5 |

| 19 | 3.20 | dd | 14.0, 9.0 |

| 21 | 1.69 | s |

Table 2: ¹³C NMR Spectroscopic Data for Daphmacrodin A (in CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 193.6 | C |

| 2 | 52.0 | CH |

| 3 | 136.1 | C |

| 4 | 196.7 | C |

| 5 | 129.5 | C |

| 6 | 44.0 | CH |

| 7 | 27.5 | CH₂ |

| 8 | 38.0 | C |

| 9 | 48.7 | C |

| 10 | 38.3 | CH₂ |

| 11 | 35.8 | CH₂ |

| 12 | 25.8 | CH₂ |

| 13 | 121.9 | C |

| 14 | 147.2 | C |

| 15 | 138.0 | C |

| 16 | 47.9 | CH |

| 17 | 66.2 | CH₂ |

| 18 | 34.1 | CH |

| 19 | 50.1 | CH₂ |

| 20 | 21.0 | CH₃ |

| 21 | 24.5 | CH₃ |

Mass Spectrometry Data:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of these alkaloids. For Daphmacrodin A, the positive HRESIMS showed a molecular ion peak [M+H]⁺ at m/z 368.1861, corresponding to the molecular formula C₂₃H₂₅NO₂.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and spectroscopic identification of Daphniphyllum alkaloids.

Isolation and Purification of Alkaloids

-

Extraction: The air-dried and powdered leaves and stems of Daphniphyllum macropodum are typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature.

-

Partitioning: The resulting MeOH extract is concentrated under reduced pressure and then partitioned between different solvents of varying polarity, such as ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. The alkaloid-containing fraction is often obtained by further partitioning the aqueous layer after basification with an ammonia (B1221849) solution, followed by extraction with chloroform (B151607) (CHCl₃).

-

Chromatography: The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically includes:

-

Silica Gel Column Chromatography: Elution with a gradient of solvents, such as a mixture of petroleum ether and acetone, or chloroform and methanol.

-

Sephadex LH-20 Column Chromatography: Elution with a solvent like methanol to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

NMR Spectroscopy

-

Sample Preparation: A purified sample of the alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR. The use of a cryoprobe can significantly enhance sensitivity, which is crucial for small sample quantities.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Spectral width of approximately 12-15 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of approximately 200-220 ppm, a larger number of scans (from hundreds to thousands) are typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and establishing the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in elucidating the relative stereochemistry of the molecule.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source is typically used.

-

Data Acquisition:

-

Ionization Mode: ESI is commonly used for complex natural products like alkaloids. Data is typically acquired in positive ion mode to observe protonated molecules [M+H]⁺.

-

Full Scan MS: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu) to determine the molecular weight and molecular formula from the accurate mass measurement of the molecular ion.

-

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic identification of a novel natural product like this compound.

Caption: Workflow for the isolation and spectroscopic identification of a natural product.

References

The Therapeutic Potential of Daphnetin: A Technical Guide to its Molecular Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnetin (B354214), a 7,8-dihydroxycoumarin derived from various plants of the Daphne genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4][5][6][7] Extensive preclinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective agent.[1][2][3][4][5] This technical guide provides an in-depth overview of the known therapeutic targets of daphnetin, its mechanisms of action through various signaling pathways, and a summary of the quantitative data from key experimental studies.

Core Therapeutic Targets and Pharmacological Activities

Daphnetin's diverse biological effects stem from its ability to modulate multiple molecular targets and signaling pathways. Its primary pharmacological activities include:

-

Anti-inflammatory Effects: Daphnetin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[8][9] This is a cornerstone of its therapeutic potential in a range of inflammatory diseases.

-

Anti-cancer Activity: The compound has demonstrated significant anti-cancer properties in various cancer cell lines, where it can inhibit tumor growth and induce programmed cell death (apoptosis).[1][2][8]

-

Neuroprotection: Daphnetin exhibits neuroprotective effects against excitotoxicity and ischemic brain injury, suggesting its potential in the management of neurodegenerative disorders.[10][11]

-

Cardioprotection: Studies have indicated that daphnetin can protect the heart from ischemia-reperfusion injury and ameliorate diabetic cardiomyopathy.[12][13]

-

Antioxidant Properties: Daphnetin functions as a potent antioxidant by scavenging free radicals and enhancing the expression of antioxidant enzymes.[8][9]

Quantitative Data: Inhibitory Concentrations and Efficacy

The following tables summarize the key quantitative data from in vitro studies, providing insights into the potency of daphnetin against various molecular targets and cell lines.

| Target Enzyme/Process | Cell Line/System | IC50 Value (µM) | Reference(s) |

| Epidermal Growth Factor Receptor (EGFR) | In vitro kinase assay | 7.67 | [14][15][16] |

| Protein Kinase A (PKA) | In vitro kinase assay | 9.33 | [14][15][16] |

| Protein Kinase C (PKC) | In vitro kinase assay | 25.01 | [14][15][16] |

| Human Salivary α-amylase (HSA) | In vitro enzyme assay | 980 ± 80 (mg/ml) | [17] |

| Porcine Pancreatic α-amylase (PPA) | In vitro enzyme assay | 80 ± 20 (mg/ml) | [17] |

| α-glucosidase (AG) | In vitro enzyme assay | 35 ± 10 (mg/ml) | [17] |

| Cancer Cell Line | Type of Cancer | IC50 Value (µM) | Reference(s) |

| FM55M2 | Malignant Melanoma | 40.48 ± 10.90 | [18] |

| FM55P | Malignant Melanoma | 64.41 ± 9.02 | |

| SK-MEL28 | Malignant Melanoma | 116.59 ± 18.35 | |

| A375 | Malignant Melanoma | 183.97 ± 18.82 | [18] |

| Huh7 | Hepatocellular Carcinoma | 69.41 | |

| SK-HEP-1 | Hepatocellular Carcinoma | 81.96 | |

| MCF-7 | Breast Cancer | 73 | [15] |

| MCF-7 (Hydrazone derivatives) | Breast Cancer | 5.76 to 32.45 | [19] |

Signaling Pathways Modulated by Daphnetin

Daphnetin's therapeutic effects are mediated through its interaction with a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by daphnetin.

Anti-inflammatory Signaling

Daphnetin mitigates inflammation primarily by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Daphnetin inhibits the IKK complex, preventing NF-κB activation.

Antioxidant Response Pathway

Daphnetin activates the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.[1][2][4] By promoting the nuclear translocation of Nrf2, daphnetin upregulates the expression of various antioxidant and cytoprotective genes.

Caption: Daphnetin promotes Nrf2-mediated antioxidant gene expression.

Anti-cancer Signaling Pathways

Daphnetin's anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][8] It can induce apoptosis by increasing the production of reactive oxygen species (ROS) and modulating the expression of pro- and anti-apoptotic proteins.[1][8]

Caption: Daphnetin induces apoptosis and inhibits proliferation via multiple pathways.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are critical for the replication and validation of scientific findings. While exhaustive step-by-step procedures are found within the supplementary materials of primary research articles, this section provides a summary of the key experimental methodologies employed in the study of daphnetin.

In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.[19] Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of daphnetin for specified durations (e.g., 24-48 hours).[15][19] The MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured spectrophotometrically to determine the percentage of viable cells.

-

Data Analysis: IC50 values, the concentration of a drug that inhibits a biological process by 50%, are calculated from dose-response curves.[18]

-

-

Enzyme Inhibition Assays:

-

Method: The inhibitory activity of daphnetin against specific enzymes (e.g., protein kinases, α-amylase) is determined using in vitro kinase or enzyme activity assays.[14][15][16][17] These assays typically involve incubating the purified enzyme with its substrate in the presence of varying concentrations of daphnetin. The enzyme activity is then measured by quantifying the product formation.

-

Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[17]

-

-

Western Blotting:

-

Method: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. Cells are treated with daphnetin, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB, Nrf2). The bands are then visualized using secondary antibodies conjugated to a detection system.

-

Purpose: To elucidate the molecular mechanisms by which daphnetin modulates signaling pathways.

-

In Vivo Models

-

Animal Models of Disease:

-

Inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice is a common model to study acute inflammation.[20] Daphnetin is administered prior to or after LPS injection, and inflammatory markers in the serum and tissues are measured.

-

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.[1] Tumor growth is monitored over time in response to daphnetin treatment.

-

Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in mice or rats is a standard model for stroke research.[21][22] Daphnetin is administered before or after the ischemic event, and neurological deficits and infarct volume are assessed.

-

Diabetic Cardiomyopathy: Streptozotocin (STZ)-induced diabetes in rats is a widely used model.[13] Cardiac function and pathology are evaluated after a period of daphnetin treatment.

-

-

Experimental Workflow for In Vivo Studies:

Caption: A generalized workflow for evaluating daphnetin's efficacy in animal models.

Conclusion and Future Directions

Daphnetin has demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in inflammation, cancer, and neurodegeneration. The quantitative data on its inhibitory activity and the elucidation of its mechanisms of action provide a strong foundation for its further development as a therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical toxicology studies, and ultimately, translating these promising findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The multifaceted nature of daphnetin's biological activities suggests its potential as a lead compound for the development of novel therapies for a variety of complex diseases.

References

- 1. Frontiers | The molecular effects underlying the pharmacological activities of daphnetin [frontiersin.org]

- 2. The molecular effects underlying the pharmacological activities of daphnetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Therapeutic Potential and Molecular Mechanisms of Daphnetin: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. What is Daphnetin used for? [synapse.patsnap.com]

- 9. What is the mechanism of Daphnetin? [synapse.patsnap.com]

- 10. Mechanistic interplay of various mediators involved in mediating the neuroprotective effect of daphnetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effects of Daphnetin against NMDA Receptor-Mediated Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Daphnetin Preconditioning Decreases Cardiac Injury and Susceptibility to Ventricular Arrhythmia following Ischaemia-Reperfusion through the TLR4/MyD88/NF-Κb Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Daphnetin ameliorates diabetic cardiomyopathy by regulating inflammation and endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Daphnetin | EGFR inhibitor | Hello Bio [hellobio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. adooq.com [adooq.com]

- 17. Evaluation of toxicity and anti-amylase activity of 7, 8 dihydroxy coumarin (Daphnetin), a novel α-amylase blocker in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Daphnetin, a Coumarin with Anticancer Potential against Human Melanoma: In Vitro Study of Its Effective Combination with Selected Cytostatic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nanobioletters.com [nanobioletters.com]

- 20. Daphnetin attenuates microglial activation and proinflammatory factor production via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Daphnetin Protects against Cerebral Ischemia/Reperfusion Injury in Mice via Inhibition of TLR4/NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ethnobotanical Uses of Daphniphyllum macropodum

For Researchers, Scientists, and Drug Development Professionals

Abstract